Maytansine

Tubulin Binding Microtubule Dynamics Affinity Assay

Procure native maytansine as the definitive reference standard for microtubule-targeted agent research. Its well-characterized tubulin binding (Kd = 0.86 ± 0.2 µM) and quantified suppression of microtubule dynamic instability (45% at 100 nmol/L) enable rigorous calibration of novel inhibitors. The ~100-fold potency loss upon C3 ester side-chain removal (maysine vs. maytansine) establishes this compound as the critical SAR pharmacophore for ADC payload development. Its unique clinical toxicity signature—dose-limiting GI/CNS effects without myelosuppression—allows clean dissection of mechanism-based toxicity pathways unconfounded by bone marrow suppression. Validated for LC-MS/MS analytical method development as a reference standard for maytansinoid quantification in biological matrices.

Molecular Formula C34H46ClN3O10
Molecular Weight 692.2 g/mol
CAS No. 35846-53-8
Cat. No. B1676224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansine
CAS35846-53-8
SynonymsDM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine
Molecular FormulaC34H46ClN3O10
Molecular Weight692.2 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1
InChIKeyWKPWGQKGSOKKOO-RSFHAFMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maytansine 35846-53-8: Potent Microtubule-Depolymerizing Ansamycin Antibiotic for ADC Payload Development


Maytansine (NSC-153858) is an ansamycin antibiotic originally isolated from the Ethiopian shrub *Maytenus serrata*, belonging to the maytansinoid class of microtubule-targeted agents [1]. It binds rapidly and reversibly to tubulin at the rhizoxin/vinca alkaloid binding site, inhibiting microtubule polymerization and inducing mitotic arrest at subnanomolar concentrations [2]. While its extreme potency (IC50 ~0.05–0.1 nM) positions it as a highly effective antimitotic, its narrow therapeutic window and dose-limiting neurotoxicity/ gastrointestinal toxicity in Phase I/II trials (MTD: 2.0 mg/m² every 21 days) precluded its development as a stand-alone chemotherapeutic [3]. Consequently, maytansine has been re-engineered as the warhead in several FDA-approved antibody-drug conjugates (ADCs) (e.g., trastuzumab emtansine) [3]. This guide establishes the specific, quantifiable, and verifiable differentiation of native maytansine from its closest structural and functional analogs to inform scientifically grounded procurement and research design decisions.

Maytansine 35846-53-8: Why Structurally Similar Maytansinoids Are Not Functionally Interchangeable


Procurement decisions in the maytansinoid class cannot rely on structural similarity alone; even minor modifications to the C3 ester side chain, N-methylation pattern, or backbone architecture can result in order-of-magnitude differences in potency, metabolic stability, and toxicity [1]. For instance, removal of the C3 ester side chain (as in maysine) reduces antiproliferative activity by approximately 100-fold relative to maytansine [2]. Similarly, maytansine derivatives like S-methyl-DM1 and S-methyl-DM4 exhibit distinct effects on microtubule dynamic instability and tubulin aggregation, which directly impacts their suitability as ADC payloads [3]. The following quantitative evidence demonstrates that native maytansine remains the essential reference standard for evaluating next-generation maytansinoids and for validating in vitro/in vivo models of microtubule destabilization.

Maytansine 35846-53-8: A Quantitative Guide to Differential Potency, Binding, Metabolism, and Toxicity vs. Key Analogs


Maytansine vs. Ansamitocin P3: Tubulin Binding Affinity Comparison (Kd)

Maytansine binds to tubulin with a dissociation constant (Kd) of 0.86 ± 0.2 µM [1]. In contrast, the structurally related analog ansamitocin P3 exhibits a weaker tubulin-binding affinity, with a reported Kd of 1.3 ± 0.7 µM [2]. This indicates that maytansine possesses a moderately higher affinity for its primary target than this key analog.

Tubulin Binding Microtubule Dynamics Affinity Assay

Maytansine vs. Vincristine: Functional Antimitotic Efficacy in Marine Eggs

While maytansine and vincristine inhibit in vitro polymerization of tubulin at approximately the same concentrations [1], a significant functional divergence emerges in a cellular context. In marine egg cleavage assays, vincristine was found to be approximately 100 times less effective as an inhibitor of cleavage compared to maytansine [1].

Antimitotic Activity Cell Division Functional Assay

Maytansine vs. S-Methyl-DM1/DM4: Differential Suppression of Microtubule Dynamic Instability

At a concentration of 100 nmol/L, maytansine suppresses microtubule dynamic instability by 45% [1]. Under identical conditions, its metabolites S-methyl-DM1 and S-methyl-DM4 exhibit significantly stronger suppression, reducing dynamic instability by 84% and 73%, respectively [1]. However, both S-methyl-DM1 and S-methyl-DM4 induce the formation of tubulin aggregates at concentrations ≥2 μmol/L, a phenomenon not observed with maytansine [1].

Microtubule Dynamics ADC Payloads Drug Mechanism

Maytansine vs. Ansamitocin P3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

In vitro metabolism studies using human liver microsomes reveal a critical divergence in the metabolic fate of maytansine versus ansamitocin P3. The major pathway for maytansine metabolism is N-demethylation of the methylamide on the ester moiety [1]. In contrast, ansamitocin P3 undergoes primarily C-10 demethylation and exhibits a significantly different metabolic rate. Approximately 70% of ansamitocin P3 is converted to its metabolites in human liver microsomes, whereas under the same conditions, maytansine metabolism yields only seven metabolites with a distinct profile, suggesting different clearance mechanisms and rates [1].

Drug Metabolism Hepatic Stability LC-MS/MS

Maytansine vs. Maysine: Structural Determinant of Potency—The C3 Ester Side Chain

The presence of the ester side chain at the C3 position of maytansine is critical for its biological activity. In a comparative study with maysine, a structural congener lacking this ester side chain, maytansine was found to be approximately 100 times more potent in inhibiting the growth of cultured L1210 leukemia cells [1]. Maytansine also demonstrated markedly greater cytotoxicity in cell cloning assays after 2-48 hour exposures [1].

Structure-Activity Relationship (SAR) Cytotoxicity Drug Design

Maytansine Clinical Toxicity: The Quantified Basis for Its Narrow Therapeutic Window

The clinical development of maytansine as a single agent was halted due to a narrow therapeutic window. Phase I/II trials established a maximally tolerated dose (MTD) of 2.0 mg/m², administered every 21 days [1]. Dose-limiting toxicities at this level included profound weakness, diarrhea, nausea, vomiting, and central neurotoxicity, with symptoms persisting for 3-14 days post-administration [2]. Crucially, these trials noted no myelosuppression, differentiating its toxicity profile from many other chemotherapeutics [1].

Clinical Toxicology Maximum Tolerated Dose Phase I/II Trials

Maytansine 35846-53-8: Key Research and Industrial Application Scenarios Guided by Quantitative Evidence


Gold-Standard Reference Compound for Microtubule Binding and Dynamic Instability Assays

Researchers investigating microtubule dynamics require a well-characterized inhibitor. Maytansine serves as an essential reference standard due to its defined tubulin binding affinity (Kd = 0.86 ± 0.2 µM) [1] and its quantifiable suppression of microtubule dynamic instability (45% at 100 nmol/L) [2]. This allows for rigorous calibration and validation of novel tubulin inhibitors, providing a benchmark against which new compounds can be directly compared.

Core Scaffold for Medicinal Chemistry and SAR Studies in ADC Payload Design

The native maytansine structure provides the critical pharmacophore for developing ADC payloads. Its extreme potency (IC50 ~0.05–0.1 nM) [1] and the well-documented, 100-fold loss of activity upon removal of the C3 ester side chain (as seen with maysine) [3] provide a clear SAR starting point. Medicinal chemists use maytansine as the scaffold for semisynthetic modification of the C3 side chain to introduce linker attachment points (e.g., creating DM1 and DM4) while aiming to retain or enhance key properties like suppression of dynamic instability [2].

In Vitro Model for Studying Microtubule-Destabilizing Toxicity Mechanisms

Given its unique toxicity profile from clinical trials—which includes dose-limiting GI and CNS effects but notably excludes myelosuppression [4]—maytansine is a valuable tool compound for in vitro and in vivo studies. Researchers can use it to dissect the molecular pathways leading to neurotoxicity and gastrointestinal toxicity without the confounding variable of bone marrow suppression, enabling cleaner interpretation of toxicity data related to this class of microtubule poisons.

Internal Standard for LC-MS/MS Quantification of Maytansinoids in Preclinical Development

During the development of maytansinoid-based ADCs, accurate quantification of the payload and its metabolites is crucial. Native maytansine is used as an analytical reference standard for developing and validating LC-MS/MS methods, as established in metabolic profiling studies [5]. Its distinct mass fragmentation pattern and chromatographic behavior enable it to serve as a reliable internal standard for quantifying new maytansinoid derivatives in biological matrices.

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